molecular formula C21H20ClN3O2S B2679714 3-(2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)quinazolin-4(3H)-one CAS No. 1795302-46-3

3-(2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)quinazolin-4(3H)-one

Cat. No.: B2679714
CAS No.: 1795302-46-3
M. Wt: 413.92
InChI Key: BMJAQGFKKOKXCA-UHFFFAOYSA-N
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Description

3-(2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties . This particular compound features a quinazolinone core, a thiazepane ring, and a chlorophenyl group, making it a unique structure with potential pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)quinazolin-4(3H)-one typically involves multiple steps, starting with the preparation of the quinazolinone core. One common method involves the cyclization of anthranilic acid derivatives with formamide or its equivalents . The thiazepane ring can be introduced through a nucleophilic substitution reaction involving a suitable thiazepane precursor and the quinazolinone intermediate

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of greener chemistry approaches to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents, potentially enhancing the compound’s biological activity .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)quinazolin-4(3H)-one apart is its unique combination of a quinazolinone core, a thiazepane ring, and a chlorophenyl group. This unique structure contributes to its potent biological activity and potential as a lead compound for drug development .

Properties

IUPAC Name

3-[2-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2S/c22-17-7-3-1-5-15(17)19-9-10-24(11-12-28-19)20(26)13-25-14-23-18-8-4-2-6-16(18)21(25)27/h1-8,14,19H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJAQGFKKOKXCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)CN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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